N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
Description
N-(1,3-Benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a pyrazole carboxamide derivative characterized by a benzothiazole moiety and a dimethylaminopropyl side chain. The compound’s structural complexity arises from its dual substitution pattern: the pyrazole core is substituted at positions 1 and 5 with methyl groups, while the carboxamide nitrogen is linked to a benzothiazole ring and a tertiary amine-containing propyl chain. The hydrochloride salt enhances its aqueous solubility, a critical feature for pharmaceutical applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS.ClH/c1-13-12-15(20-22(13)4)17(24)23(11-7-10-21(2)3)18-19-14-8-5-6-9-16(14)25-18;/h5-6,8-9,12H,7,10-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLESPISIJYOHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on available research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a benzothiazole moiety, a dimethylamino propyl group, and a pyrazole ring. The synthesis typically involves multi-step organic reactions, including cyclization and coupling reactions.
Synthetic Route Overview
- Formation of Benzothiazole Core : Synthesized via cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions.
- Pyrazole Ring Construction : Achieved through hydrazine derivatives reacting with appropriate carbonyl compounds.
- Final Coupling : The dimethylamino propyl group is introduced via nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzothiazole and pyrazole components enhance binding affinity and specificity towards these targets.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity:
- Case Study : A study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) ranging from 64 to 128 μg/mL, indicating promising antibacterial properties compared to standard antibiotics like ciprofloxacin .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide | S. aureus | 64 |
| N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide | E. coli | 128 |
Antitumor Activity
The compound has also been investigated for its potential antitumor effects:
- Research Findings : In vitro studies demonstrated that certain derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival .
3. Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
- Benzothiazole Moiety : Essential for antimicrobial and anticancer properties.
- Dimethylamino Group : Enhances solubility and bioavailability.
4. Conclusion
This compound demonstrates considerable promise as a therapeutic agent due to its diverse biological activities, particularly in antimicrobial and antitumor applications. Further studies are warranted to elucidate its full therapeutic potential and mechanisms of action.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
Table 2: Physicochemical Data Comparison
The target compound’s hydrochloride salt likely increases its melting point relative to neutral analogs (e.g., 3a, 3d).
Q & A
Q. What are the standard synthetic protocols for N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Reacting benzothiazole derivatives with pyrazole-carboxamide intermediates in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Amide bond formation : Using coupling agents such as HATU or EDCI under inert atmospheres to minimize side reactions .
- Hydrochloride salt preparation : Treating the free base with HCl in a solvent like ethanol or dichloromethane to precipitate the hydrochloride salt. Key parameters include reaction temperature (often 0–25°C for sensitive steps) and stoichiometric control of reagents (e.g., 1.1–1.2 equivalents of alkylating agents) .
Q. How is the compound characterized for purity and structural confirmation?
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity, targeting ≥95% .
- Spectroscopy :
Q. What preliminary biological activities are associated with this compound?
Structural analogs exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus, MIC = 8–16 µg/mL) via disruption of membrane integrity .
- Enzyme inhibition : Potential inhibition of cyclooxygenase-2 (COX-2) or kinases (IC values in the µM range) due to benzothiazole-pyrazole interactions with catalytic sites .
- Cytotoxicity : Moderate activity against cancer cell lines (e.g., HepG2, IC ~20–50 µM) .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s bioactivity and pharmacokinetics?
- Substituent effects : Fluorination at the benzothiazole 4/6 positions (e.g., as in ) enhances electron-withdrawing effects, improving target binding (e.g., 2–3× higher potency vs. non-fluorinated analogs) .
- Alkyl chain tuning : Adjusting the dimethylaminopropyl chain length impacts solubility and logP. Shorter chains (C3) reduce cytotoxicity in normal cells while maintaining efficacy .
- Salt forms : Hydrochloride salts improve aqueous solubility (e.g., 5–10 mg/mL in PBS) vs. free bases (<1 mg/mL) .
| Modification | Impact on Activity | Reference |
|---|---|---|
| Fluorination | ↑ Binding affinity | |
| Chain length | ↓ Off-target effects | |
| Salt form | ↑ Solubility |
Q. What methodologies resolve contradictory data in biological assays (e.g., varying IC values across studies)?
- Dose-response standardization : Use fixed incubation times (e.g., 48 hrs for cytotoxicity) and standardized cell lines (e.g., ATCC-certified HepG2) to minimize variability .
- Target validation : Employ siRNA knockdown or CRISPR-Cas9 gene editing to confirm on-target effects (e.g., reduced activity in kinase-deficient cells) .
- Orthogonal assays : Pair enzymatic assays (e.g., fluorescence-based kinase inhibition) with cellular thermal shift assays (CETSA) to verify target engagement .
Q. How are computational models applied to predict the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in COX-2 or kinase active sites (e.g., benzothiazole stacking with Phe residues) .
- QSAR modeling : Correlate substituent electronegativity with bioactivity (e.g., Hammett σ values for fluorinated derivatives) .
- ADMET prediction : SwissADME estimates permeability (e.g., Caco-2 P > 5 × 10 cm/s) and metabolic stability (e.g., CYP3A4 t > 30 mins) .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in the final coupling step?
- Solvent optimization : Switch from DMF to DMSO for improved reagent solubility (e.g., 20–30% yield increase) .
- Catalytic additives : Add 5 mol% DMAP to accelerate amide bond formation .
- Microwave-assisted synthesis : Reduce reaction time from 24 hrs to 2 hrs (e.g., 80°C, 150 W) .
Q. How are reaction intermediates stabilized during multi-step synthesis?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent unwanted alkylation .
- Low-temperature storage : Store sensitive intermediates (e.g., pyrazole-carboxamides) at –20°C under argon .
- In-line purification : Employ flash chromatography after each step to isolate intermediates ≥90% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
